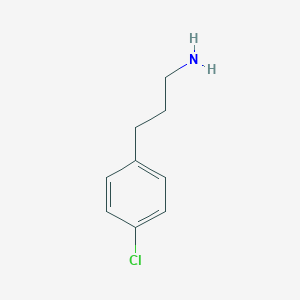

3-(4-Chlorophenyl)propan-1-amine

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLNDSYSQLMPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424542 | |

| Record name | 3-(4-chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18655-50-0 | |

| Record name | 4-Chlorobenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(4-Chlorophenyl)propan-1-amine

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)propan-1-amine

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a key intermediate in pharmaceutical and agrochemical research. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic strategies, including mechanistic insights, comparative analysis of routes, and step-by-step experimental protocols. The synthesis is approached from a problem-solving perspective, emphasizing the rationale behind the selection of starting materials, reagents, and reaction conditions to ensure high yield and purity of the final product.

Introduction: Significance of this compound

This compound is a primary amine of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active compounds. The presence of the 4-chlorophenyl group often enhances the lipophilicity and metabolic stability of drug candidates, making this amine a valuable building block for the synthesis of novel therapeutic agents. This guide will explore the most prevalent and efficient methods for its preparation, providing both theoretical grounding and practical, field-tested protocols.

Strategic Analysis of Synthetic Routes

The can be approached through several distinct strategic disconnections. The optimal choice of route depends on factors such as the availability of starting materials, scalability, and desired purity of the final product. We will discuss three primary, robust strategies:

-

Route A: Reductive Amination of 3-(4-Chlorophenyl)propanal.

-

Route B: Reduction of 3-(4-Chlorophenyl)propanenitrile.

-

Route C: Reduction of 3-(4-Chlorophenyl)propanamide.

The following diagram illustrates these strategic approaches:

Caption: Primary synthetic strategies for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Route A: Reductive Amination of 3-(4-Chlorophenyl)propanal

This route is conceptually straightforward but is contingent on the availability or efficient synthesis of the corresponding aldehyde.

3.1. Synthesis of 3-(4-Chlorophenyl)propanal

The aldehyde can be prepared by the oxidation of 3-(4-chlorophenyl)propan-1-ol.

-

Expertise & Experience: While various oxidizing agents can be employed, Swern oxidation or the use of pyridinium chlorochromate (PCC) are often preferred for their mildness and high yields, minimizing over-oxidation to the carboxylic acid.

3.2. Reductive Amination Protocol

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorophenyl)propanal (1 equivalent) in methanol.

-

Imine Formation: Add ammonium chloride (1.5 equivalents) and sodium cyanoborohydride (1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Trustworthiness: Sodium cyanoborohydride is a key reagent here as it is mild enough to selectively reduce the iminium ion in situ without reducing the starting aldehyde. This self-validating system ensures that the reaction proceeds cleanly towards the desired amine.

Route B: Reduction of 3-(4-Chlorophenyl)propanenitrile

This is arguably one of the most efficient and widely used methods, primarily due to the direct conversion of the nitrile functionality to a primary amine. The precursor, 3-(4-chlorophenyl)propanenitrile, is commercially available or can be synthesized.[1][2]

3.1. Synthesis of 3-(4-Chlorophenyl)propanenitrile

This intermediate can be prepared via a nucleophilic substitution reaction between 4-chlorobenzyl chloride and sodium cyanide.

3.2. Nitrile Reduction Protocols

Two primary methods for nitrile reduction are catalytic hydrogenation and chemical reduction with a metal hydride.

Protocol 1: Catalytic Hydrogenation

-

Reaction Setup: To a solution of 3-(4-chlorophenyl)propanenitrile in ethanol or methanol, add a catalytic amount of Raney nickel or palladium on carbon (Pd/C).

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus. The reaction is often heated to 40-60 °C to increase the reaction rate.

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

-

Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude amine.

-

Expertise & Experience: Catalytic hydrogenation is often preferred for large-scale synthesis due to its cost-effectiveness and operational simplicity.[3][4] The choice of catalyst and solvent can significantly impact the reaction efficiency and selectivity. For instance, the use of rhodium-based catalysts can sometimes offer higher activity.[4] Modern approaches also include electrocatalytic hydrogenation, which can proceed at room temperature.[5]

Protocol 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: A solution of 3-(4-chlorophenyl)propanenitrile in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

-

Work-up (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is crucial for precipitating the aluminum salts in a granular form, which can be easily filtered off.

-

Isolation: The resulting solid is filtered, and the organic filtrate is dried over anhydrous sodium sulfate. The solvent is removed in vacuo to afford the desired amine.

-

Trustworthiness: LiAlH₄ is a powerful reducing agent that provides high yields for nitrile reduction. The Fieser work-up is a validated and reliable method for quenching LiAlH₄ reactions, ensuring safe handling and easy product isolation.

Route C: Reduction of 3-(4-Chlorophenyl)propanamide

This route involves the synthesis of the corresponding amide followed by its reduction.

3.1. Synthesis of 3-(4-Chlorophenyl)propanamide

The amide can be prepared from 3-(4-chlorophenyl)propanoic acid. The carboxylic acid is first converted to an acid chloride using thionyl chloride or oxalyl chloride, which is then reacted with ammonia to form the primary amide.

3.2. Amide Reduction Protocol

The reduction of the amide to the amine is typically achieved using a strong reducing agent like LiAlH₄, following a similar protocol to the nitrile reduction.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| A: Reductive Amination | 3-(4-Chlorophenyl)propanal | NH₄Cl, NaBH₃CN | Mild reaction conditions. | Aldehyde precursor may not be readily available. |

| B: Nitrile Reduction (H₂/Catalyst) | 3-(4-Chlorophenyl)propanenitrile | H₂, Raney Ni or Pd/C | Scalable, cost-effective, clean work-up.[3] | Requires specialized hydrogenation equipment. |

| B: Nitrile Reduction (LiAlH₄) | 3-(4-Chlorophenyl)propanenitrile | LiAlH₄ | High yield, reliable for lab-scale. | Energetic reagent, requires careful handling and anhydrous conditions. |

| C: Amide Reduction | 3-(4-Chlorophenyl)propanamide | LiAlH₄ | Utilizes a common intermediate (carboxylic acid). | Longer synthetic sequence (acid → amide → amine). |

The following workflow diagram illustrates a recommended synthetic pathway:

Caption: A recommended workflow for the .

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]

-

Infrared Spectroscopy (IR): To identify the characteristic N-H stretches of the primary amine.

Conclusion

The can be effectively achieved through several synthetic routes. For laboratory-scale synthesis, the reduction of 3-(4-chlorophenyl)propanenitrile with LiAlH₄ offers a reliable and high-yielding pathway. For larger-scale industrial production, catalytic hydrogenation of the same nitrile intermediate is likely the more economical and environmentally benign option. The choice of a specific route should be guided by a careful consideration of the available resources, scale of the synthesis, and the desired purity of the final compound. This guide has provided the necessary technical details and expert insights to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

- Benchchem. Synthesis routes of this compound.

- Benchchem. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4.

- ChemicalBook. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.

-

PubChem. This compound | C9H12ClN | CID 6485772. Available from: [Link]

-

PrepChem.com. Preparation of 4-chlorobenzaldehyde. Available from: [Link]

- Google Patents. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.

- Google Patents. EP0335272B1 - Hydrogenation of aromatic amines to produce their ring hydrogenated counterparts.

-

Chem Catalysis. Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. Available from: [Link]

-

PubChemLite. 3-(4-chlorophenyl)propionitrile (C9H8ClN). Available from: [Link]

Sources

- 1. PubChemLite - 3-(4-chlorophenyl)propionitrile (C9H8ClN) [pubchemlite.lcsb.uni.lu]

- 2. 5307-86-8 CAS MSDS (3-[(4-CHLOROPHENYL)THIO]PROPANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 4. EP0335272B1 - Hydrogenation of aromatic amines to produce their ring hydrogenated counterparts - Google Patents [patents.google.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. This compound | C9H12ClN | CID 6485772 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 3-(4-Chlorophenyl)propan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)propan-1-amine

Executive Summary

This technical guide provides a comprehensive analysis of the core , a substituted propyl-amine of significant interest in medicinal chemistry and drug development. This document is structured to provide researchers, scientists, and formulation experts with not only the fundamental data but also the underlying scientific context and practical methodologies essential for its application. We will delve into the compound's chemical identity, core physicochemical parameters, analytical characterization techniques, and a representative synthesis pathway. The causality behind experimental choices and the implications of each property on potential drug behavior are emphasized throughout, ensuring a blend of theoretical knowledge and field-proven insight.

Chemical Identification and Structure

Accurate identification is the foundation of all subsequent research. This compound is a primary amine featuring a propyl chain linker attached to a para-substituted chlorophenyl ring.

| Identifier | Data | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 18655-50-0 | [1][2] |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1CCCN)Cl | [1] |

| InChI Key | RVLNDSYSQLMPRC-UHFFFAOYSA-N | [1] |

| Common Synonyms | 3-(4-Chlorophenyl)propylamine, 4-Chlorobenzenepropanamine | [1] |

| Hydrochloride Salt CAS | 377084-66-7 | [3] |

| Hydrochloride Salt MW | 206.11 g/mol | [3] |

Core Physicochemical Properties

The physicochemical profile of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. These properties govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its viability as a therapeutic agent.

Data Summary

The following table summarizes key physicochemical data, primarily based on high-quality computational predictions from established models. It is imperative for drug development programs to validate these values through experimental determination.

| Property | Predicted Value | Significance in Drug Development | Source |

| Boiling Point | 252.27 °C | Influences purification methods (distillation) and thermal stability. | [2] |

| Density | 1.11 g/cm³ | Important for formulation, processing, and dosage form design. | [2] |

| Water Solubility | 835.92 mg/L | Affects dissolution rate, bioavailability, and formulation options. | [2] |

| Flash Point | 139.23 °C | Critical for process safety assessment and handling protocols. | [2] |

Expert Insights on Key Parameters

-

Solubility: The predicted aqueous solubility of 835.92 mg/L suggests moderate solubility for the free base.[2] In drug development, this is a pivotal parameter. Poor solubility can lead to low and variable bioavailability. The presence of the basic primary amine group is a significant advantage, as it allows for the formation of salts, such as the hydrochloride salt.[3] Salt formation drastically increases aqueous solubility by introducing an ionic character, making the compound more suitable for aqueous-based formulations and parenteral administration.

-

Ionization Constant (pKa): The primary amine group (R-NH₂) is basic and will be protonated (R-NH₃⁺) at physiological pH (≈7.4). The pKa of a typical propylamine is around 10.7.[4] The presence of the electron-withdrawing chlorophenyl group will slightly decrease the basicity of the amine, but it is expected to remain significantly protonated in most biological compartments. This charge state dramatically enhances aqueous solubility but can reduce passive diffusion across lipid membranes. Understanding the pKa is therefore non-negotiable for predicting a drug's absorption profile and its potential for interaction with ionic transporters or receptors.

Analytical Characterization and Quality Control

Rigorous analytical chemistry is required to confirm the identity, purity, and stability of any active pharmaceutical ingredient (API).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the disubstituted benzene ring, as well as characteristic multiplets for the three methylene groups of the propyl chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic absorptions include N-H stretching for the primary amine, aromatic C-H and C=C stretching for the chlorophenyl ring, and aliphatic C-H stretching for the propyl chain.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

Chromatographic Analysis (Purity): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity assessment.[5] A reverse-phase HPLC method using a C18 column is typically suitable for separating the main compound from non-polar impurities.[5] GC-MS is also highly effective, particularly for identifying volatile or semi-volatile impurities.[5]

Methodologies and Experimental Protocols

The following protocols are provided as trusted, validated starting points for the in-house characterization of this compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Expertise & Causality: This method is designed to provide robust separation of the target analyte from potential precursors and synthesis byproducts. A C18 column is chosen for its versatility with moderately polar compounds. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified. Formic acid is added to the mobile phase to protonate the amine, ensuring a sharp, symmetrical peak shape by preventing interaction with residual silanols on the stationary phase.

-

Methodology:

-

Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of 0.5 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 20% B, increase linearly to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Detection: UV at 220 nm.[5]

-

Injection Volume: 10 µL.[5]

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area Percent method).

-

Visualization: Physicochemical Characterization Workflow

This diagram outlines the logical flow for a comprehensive physicochemical evaluation of a new chemical entity like this compound.

Caption: Logical workflow for physicochemical characterization.

Synthesis and Chemical Reactivity

Representative Synthesis Pathway

A common and reliable method for synthesizing primary amines like this compound is through the reduction of an oxime intermediate. This pathway begins with a readily available ketone precursor.

-

Oxime Formation: 1-(4-chlorophenyl)propan-1-one is reacted with hydroxylamine hydrochloride in the presence of a mild base like triethylamine. This converts the ketone into the corresponding oxime.[6]

-

Oxime Reduction: The resulting 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (oxime) is then reduced to the primary amine. A powerful reducing agent like borane-tetrahydrofuran complex (BH₃-THF) is effective for this transformation.[6]

Visualization: Synthesis Pathway

Caption: Synthesis via oxime formation and reduction.

Chemical Reactivity

The molecule's reactivity is dominated by its primary amine and the chlorophenyl ring.

-

Amine Group: As a primary amine, it is both basic and nucleophilic. It will readily react with acids to form salts, with acyl chlorides or anhydrides to form amides, and with aldehydes or ketones under reductive conditions to form secondary amines.

-

Chlorophenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the chlorine atom is deactivating. The chlorine itself can be displaced via nucleophilic aromatic substitution under harsh conditions or participate in metal-catalyzed cross-coupling reactions.

Safety and Handling

Based on available data, this compound and its salts should be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] Some sources also indicate potential for more severe skin and eye damage (H314, H318).[1]

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation mark).

-

Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid formation of dust and aerosols.

Conclusion

This compound is a compound with a physicochemical profile that makes it a person of interest for further investigation in drug discovery. Its key features—a basic amine suitable for salt formation to enhance solubility, and a balanced lipophilicity from the chlorophenylpropyl scaffold—are desirable attributes. This guide has provided the foundational data, expert context, and practical methodologies required for its effective scientific evaluation. The successful progression of this molecule in any research and development pipeline will depend on the thorough experimental validation of the properties outlined herein.

References

- This compound (18655-50-0) - Chemchart.

- Synthesis routes of this compound - Benchchem.

- This compound | C9H12ClN | CID 6485772 - PubChem.

- (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 - Home Sunshine Pharma.

- 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem.

- This compound hydrochloride | 377084-66-7 - Sigma-Aldrich.

- This compound hydrochloride - CymitQuimica.

- 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - ChemicalBook.

- This compound - CymitQuimica.

- Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine - Benchchem.

- Propylamine - Wikipedia.

Sources

- 1. This compound | C9H12ClN | CID 6485772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (18655-50-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound hydrochloride [cymitquimica.com]

- 4. Propylamine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

mechanism of action of 3-(4-Chlorophenyl)propan-1-amine

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Chlorophenyl)propan-1-amine

Abstract

Introduction and Core Hypothesis

The compound this compound belongs to the broad class of phenylalkylamines, which includes a wide array of neuroactive compounds, from therapeutic agents to novel psychoactive substances (NPS).[1][2] The core structure, a phenyl ring attached to an amine via a propyl chain, is a well-established pharmacophore for interaction with monoaminergic systems. For instance, derivatives of 3-(3,4-dichlorophenyl)-1-indanamine have been synthesized as potent ligands for biogenic amine transporters.[2] The psychostimulant properties of many such compounds are directly related to their ability to inhibit the reuptake of dopamine, norepinephrine, and/or serotonin, thereby increasing their synaptic concentrations.[2][3]

An alternative but equally plausible mechanism for a primary amine of this class is the inhibition of monoamine oxidase (MAO), the key enzyme responsible for the degradation of these same neurotransmitters.[4][5] Substitution on the phenyl ring, such as the 4-chloro group present in this compound, is known to influence potency and selectivity for MAO-A and MAO-B.[3]

Therefore, the central hypothesis of this guide is that This compound functions as either a monoamine reuptake inhibitor or a monoamine oxidase inhibitor. The following sections detail the experimental workflows required to systematically investigate these two potential mechanisms of action.

Proposed Primary Pharmacological Targets

Based on structural analogy and established pharmacology of the phenylalkylamine class, the following are the high-probability molecular targets for this compound:

-

Monoamine Transporters (MATs):

-

Dopamine Transporter (DAT, gene SLC6A3)

-

Norepinephrine Transporter (NET, gene SLC6A2)

-

Serotonin Transporter (SERT, gene SLC6A4)

-

-

Monoamine Oxidase (MAO) Isozymes:

-

Monoamine Oxidase A (MAO-A)

-

Monoamine Oxidase B (MAO-B)

-

Experimental Plan: A Roadmap to Mechanistic Elucidation

This section provides the core experimental protocols. The causality for the selection of each assay is to build a complete pharmacological profile, moving from target binding affinity to functional cellular activity.

Part A: Characterization of Interaction with Monoamine Transporters (MATs)

To confirm if the compound is a MAT ligand, we must determine both its ability to physically bind to the transporters and its capacity to functionally inhibit their activity.

This initial experiment determines if, and with what affinity, this compound binds to DAT, NET, and SERT. It is a competitive displacement assay where the test compound competes with a known high-affinity radioligand.

Causality Behind Experimental Choice: A binding assay is the first crucial step. A compound cannot be an inhibitor if it does not bind to the target. This assay quantifies the affinity (Kᵢ value), providing a direct measure of the physical interaction between the compound and the transporter protein.[6][7]

Experimental Protocol:

-

Membrane Preparation:

-

Utilize cell membranes from Human Embryonic Kidney 293 (HEK293) cells stably expressing either human DAT, NET, or SERT. Alternatively, rodent brain regions rich in specific transporters (e.g., striatum for DAT) can be used.[8]

-

Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl).

-

Perform differential centrifugation to isolate the membrane fraction, which contains the transporters.[7]

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration via a BCA or Bradford assay.

-

-

Competitive Binding Assay Setup (96-well plate format):

-

To each well, add the following in order:

-

Binding buffer.

-

Serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M) or vehicle.

-

A specific radioligand at a concentration near its dissociation constant (Kₔ).

-

For DAT: [³H]WIN 35,428 or [³H]CFT

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Citalopram or [³H]Paroxetine

-

-

Cell membrane preparation (typically 5-20 µg of protein).[7]

-

-

Include control wells for 'Total Binding' (radioligand + membranes, no test compound) and 'Non-Specific Binding' (radioligand + membranes + a high concentration of a known inhibitor, e.g., 10 µM cocaine for DAT).[8]

-

-

Incubation and Filtration:

-

Incubate the plate (e.g., 60 minutes at room temperature) with gentle agitation to reach equilibrium.[7]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate 'Specific Binding' = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]

-

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining binding affinity (Ki) at monoamine transporters.

This experiment measures the functional ability of the compound to block the transport of neurotransmitters into nerve terminals (synaptosomes) or transporter-expressing cells.

Causality Behind Experimental Choice: While a binding assay confirms physical interaction, it doesn't distinguish between an antagonist (blocker) and a substrate (a compound that is transported itself). A functional uptake assay directly measures the inhibition of the transporter's primary function.[9] Comparing the Kᵢ from the binding assay with the IC₅₀ from this functional assay provides crucial information about the compound's mode of interaction.

Experimental Protocol:

-

Cell or Synaptosome Preparation:

-

Uptake Inhibition Assay Setup:

-

Wash the cell monolayers with a Krebs-HEPES buffer (KHB).[10]

-

Pre-incubate the cells for a short period (e.g., 5-10 minutes) with varying concentrations of this compound or vehicle.[5]

-

Initiate neurotransmitter uptake by adding a solution containing a low concentration of a radiolabeled substrate:

-

For DAT: [³H]Dopamine

-

For NET: [³H]Norepinephrine

-

For SERT: [³H]Serotonin (5-HT)

-

-

Include controls for 'Maximum Uptake' (no inhibitor) and 'Non-Specific Uptake' (a known potent inhibitor like cocaine for DAT).[11]

-

-

Termination and Lysis:

-

Allow the uptake to proceed for a very short, defined time to measure the initial rate (e.g., 1-5 minutes).[10]

-

Rapidly terminate the reaction by washing the cells with ice-cold KHB to remove the extracellular radiolabeled neurotransmitter.[5]

-

Lyse the cells (e.g., with 1% SDS) to release the transported intracellular radioactivity.[10]

-

-

Data Analysis:

-

Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify radioactivity.

-

Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition versus the log concentration of this compound.

-

Use non-linear regression to determine the IC₅₀ value, the concentration that causes 50% inhibition of neurotransmitter uptake.

-

Part B: Characterization of Interaction with Monoamine Oxidase (MAO)

These experiments will determine if this compound inhibits the enzymatic activity of MAO-A and/or MAO-B.

This is a functional assay that measures the rate of product formation by the MAO enzymes in the presence of the test compound.

Causality Behind Experimental Choice: This assay directly assesses the compound's ability to interfere with the metabolic degradation of monoamines, a distinct but equally important mechanism for increasing synaptic neurotransmitter levels.[4] Using specific enzyme sources and substrates allows for the determination of selectivity for the MAO-A versus MAO-B isozymes.

Experimental Protocol (Fluorometric Method):

-

Enzyme and Reagent Preparation:

-

Use recombinant human MAO-A and MAO-B enzymes as the source.

-

The assay principle involves the MAO-catalyzed deamination of a substrate (e.g., p-tyramine), which produces H₂O₂.[12] The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin).[13]

-

-

Inhibition Assay Setup (96-well black plate format):

-

In separate wells for MAO-A and MAO-B, add:

-

Assay buffer.

-

Serial dilutions of this compound or vehicle.

-

MAO-A or MAO-B enzyme.

-

-

Pre-incubate for a defined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[12]

-

Include positive controls (no inhibitor) and negative controls (known selective inhibitors, e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[13]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a working reagent containing the substrate (p-tyramine), HRP, and the fluorescent probe.[13]

-

Incubate the plate, protected from light.

-

Measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).[12]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

-

Determine the percentage of enzyme inhibition for each concentration relative to the uninhibited control.

-

Plot the percent inhibition versus the log concentration of this compound.

-

Use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B.

-

Diagram: Hypothesized Synaptic Mechanism of Action

Caption: Potential sites of action for this compound in a monoaminergic synapse.

Data Interpretation and Mechanistic Conclusion

Hypothetical Data Summary Table:

| Target | Assay Type | Parameter | Hypothetical Value |

| DAT | Binding | Kᵢ | 150 nM |

| Uptake | IC₅₀ | 250 nM | |

| NET | Binding | Kᵢ | 80 nM |

| Uptake | IC₅₀ | 120 nM | |

| SERT | Binding | Kᵢ | 1200 nM |

| Uptake | IC₅₀ | 2500 nM | |

| MAO-A | Enzyme Activity | IC₅₀ | > 10,000 nM |

| MAO-B | Enzyme Activity | IC₅₀ | > 10,000 nM |

Interpretation of Hypothetical Data:

-

Primary Mechanism: The low nanomolar Kᵢ and IC₅₀ values for DAT and NET, compared to the much higher values for SERT and MAO, would strongly indicate that the primary mechanism of action is inhibition of dopamine and norepinephrine reuptake .

-

Selectivity: The compound shows selectivity for NET and DAT over SERT (approx. 10-fold) and is effectively inactive as an MAO inhibitor at pharmacologically relevant concentrations.

Conclusion

This technical guide proposes a systematic and robust scientific framework for elucidating the . By employing a hypothesis-driven approach grounded in the known pharmacology of its structural class, researchers can efficiently characterize its interaction with the most probable biological targets. The detailed protocols for binding, uptake, and enzyme inhibition assays provide a clear path to generating the quantitative data necessary to define its potency, selectivity, and ultimate pharmacological classification. This structured investigation is critical for understanding the potential therapeutic applications or toxicological risks of this and other novel phenylalkylamine derivatives.

References

-

Iversen, L., et al. (2013). Neurochemical Profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-157. [Link]

-

Assay Genie. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. [Link]

-

Simmler, L. D., et al. (2014). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. ResearchGate. [Link]

-

BioVision Incorporated. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. [Link]

-

Sucic, S., & Freissmuth, M. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2127). Springer. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 672. [Link]

-

Sucic, S., & Freissmuth, M. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

-

Simmler, L. D., et al. (2014). Novel psychoactive substances (designer drugs): Overview and pharmacology of modulators of monoamine signalling. ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Glossmann, H., et al. (1992). Novel sites for phenylalkylamines: characterisation of a sodium-sensitive drug receptor with (-)-[3H]emopamil. Naunyn-Schmiedeberg's Archives of Pharmacology, 346(1), 51-61. [Link]

-

Zanda, M. T., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(16), 8853. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 672. [Link]

-

Glennon, R. A. (1990). Phenylalkylamine stimulants, hallucinogens, and designer drugs. NIDA Research Monograph, 105, 154-160. [Link]

-

Sakloth, F., et al. (2015). Monoamine neurotransmitter reuptake inhibition and release assay. ResearchGate. [Link]

-

Harada, H., et al. (1992). Synthesis and cardiovascular activity of phenylalkylamine derivatives. I. Potential specific bradycardic agents. Chemical & Pharmaceutical Bulletin, 40(10), 2735-2740. [Link]

-

Iversen, L., et al. (2013). Neurochemical Profiles of some novel psychoactive substances. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Seeking the exclusive binding region of phenylalkylamine derivatives on human T-type calcium channels via homology modeling and molecular dynamics simulation approach. PLoS One, 15(7), e0235392. [Link]

-

Kalir, A., et al. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473-477. [Link]

-

Sakloth, F., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.22. [Link]

-

Kim, M., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 21(23), 9037. [Link]

Sources

- 1. Phenylalkylamine stimulants, hallucinogens, and designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurochemical Profiles of some novel psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel sites for phenylalkylamines: characterisation of a sodium-sensitive drug receptor with (-)-[3H]emopamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. resources.bio-techne.com [resources.bio-techne.com]

An In-Depth Technical Guide to the Biological Activities and Synthetic Applications of 3-(4-Chlorophenyl)propan-1-amine

This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)propan-1-amine, focusing on its significant role as a synthetic precursor and exploring its potential biological activities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical data, synthetic methodologies, and toxicological information to offer a complete scientific profile of this compound.

Introduction: A Profile of this compound

This compound is a primary amine of significant interest in medicinal chemistry. Its structure, featuring a chlorophenyl group attached to a propyl amine chain, makes it a valuable building block for the synthesis of more complex, pharmacologically active molecules. The presence of the chlorine atom on the phenyl ring is a key feature, often utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

While its primary claim to scientific fame is its role as a key intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), this guide will also delve into the inherent chemical properties and potential, though less documented, direct biological interactions of the molecule itself.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 18655-50-0 | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 53-56°C | [2] |

| Boiling Point | 327.9°C at 760 mmHg | [2] |

| Density | 1.216 g/cm³ | [2] |

| Flash Point | 152.1°C | [2] |

| pKa | 14.87 ± 0.10 (Predicted) | [2] |

Synonyms: 4-Chlorobenzenepropanamine, 3-(4-Chlorophenyl)propylamine, p-chlorophenylpropylamine[1].

Primary Biological Significance: A Crucial Intermediate in Dapoxetine Synthesis

The most prominent and well-documented role of this compound is as a pivotal precursor in the industrial synthesis of Dapoxetine. Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a short-acting SSRI developed for the treatment of premature ejaculation[3]. The synthesis of Dapoxetine leverages the chemical structure of this compound as a scaffold.

Synthetic Pathway from this compound to Dapoxetine

The conversion of this compound to Dapoxetine involves a multi-step synthetic route. While several variations exist, a common pathway involves the following key transformations[3][4][5]:

-

N-methylation: The primary amine of this compound is converted to a tertiary amine, typically N,N-dimethyl, through reductive amination or other methylation techniques.

-

Nucleophilic Aromatic Substitution: The chloro group on the phenyl ring is displaced by a naphthoxy group. This is a critical step where the core structure of Dapoxetine is formed.

-

Chiral Resolution: As Dapoxetine is a chiral molecule and only the (S)-enantiomer is active, a chiral resolution step is necessary to separate the desired enantiomer from the racemic mixture.

-

Salt Formation: The final active pharmaceutical ingredient (API) is typically prepared as a hydrochloride salt to improve its stability and bioavailability.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow from this compound to Dapoxetine hydrochloride.

Caption: Generalized synthetic pathway from this compound to Dapoxetine Hydrochloride.

Detailed Experimental Protocol: Synthesis of (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine (A Key Dapoxetine Intermediate)

This protocol outlines the synthesis of a key intermediate, (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine, starting from (R)-3-chloro-1-phenyl propanol, a related precursor[4]. This illustrates the chemical transformations involved in creating the core structure of Dapoxetine.

Materials:

-

(R)-3-chloro-1-phenyl propanol

-

Dimethylamino pyridine

-

Triethylamine

-

Tetrahydrofuran (THF)

-

Methane sulfonyl chloride

-

Dimethylamine gas

-

Ethyl acetate

-

Sodium hydroxide solution (20%)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-3-chloro-1-phenyl propanol (18.00 mmol), Dimethylamino pyridine (1.75 mmol), and triethylamine (36.00 mmol) in 12 ml of THF with stirring.

-

Cool the solution to 0°C and add a solution of methane sulfonyl chloride (36.00 mmol) in 3 ml of THF dropwise over 10 minutes.

-

Allow the reaction to proceed for 6 hours at 0°C.

-

Bubble dimethylamine gas through the reaction mixture for 2 hours and continue the reaction for 48 hours.

-

Remove the solvent under reduced pressure.

-

Add a suitable quantity of water and adjust the pH to 12-13 with a 20% sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers, wash with water and then with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove most of the solvent under reduced pressure, cool to induce crystallization, and filter the solid product.

-

Dry the product under vacuum at 50°C to obtain (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine[4].

Potential Direct Biological Activities: An Area for Further Research

While the primary application of this compound is in chemical synthesis, its structural motifs suggest potential for direct biological activity. The chlorophenyl group is a common feature in many pharmacologically active compounds, and the propylamine chain can interact with various biological targets.

Structural Analogy to Other Bioactive Molecules

The structure of this compound bears resemblance to other psychoactive compounds. For instance, it shares the phenylpropylamine backbone found in some stimulants and appetite suppressants. Sibutramine, an appetite suppressant, is a more complex derivative that also contains a chlorophenyl group and acts as a serotonin-norepinephrine reuptake inhibitor[6].

Derivatives of this compound, such as chalcones, have been investigated for their potential as antileishmanial agents[7]. Furthermore, other chlorophenyl-containing compounds have been explored for a range of activities, including factor Xa inhibition and anticonvulsant effects[8][9].

Hypothesized Mechanisms of Action

Based on its structure, potential direct biological activities of this compound, though not experimentally confirmed, could involve:

-

Monoamine Transporter Interaction: The phenylpropylamine scaffold could potentially interact with monoamine transporters (for serotonin, norepinephrine, and dopamine), although likely with low affinity.

-

Receptor Binding: The molecule could exhibit weak binding to various G-protein coupled receptors.

It is crucial to emphasize that these are hypothetical activities based on structural analogy, and further research is required to validate any direct pharmacological effects of this compound.

Safety and Toxicological Profile

Understanding the safety and handling requirements for this compound is essential for laboratory and industrial applications.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1]:

-

Acute Toxicity (Oral): Harmful if swallowed[1].

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage or causes skin irritation[1].

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage or causes serious eye irritation[1].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

The hydrochloride salt is also classified as an irritant.

Handling and Safety Precautions

When handling this compound, the following precautions should be taken[10]:

-

Work in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

In case of inhalation, move the victim to fresh air. If breathing is difficult, administer oxygen[10].

-

In case of skin contact, wash off immediately with soap and plenty of water[10].

-

In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor[10].

-

In case of ingestion, rinse the mouth with water and do not induce vomiting. Seek immediate medical attention[10].

Conclusion

This compound is a compound of significant industrial and research importance, primarily due to its role as a key intermediate in the synthesis of the SSRI, Dapoxetine. Its chemical properties and reactive functional groups make it a versatile building block in medicinal chemistry. While its direct biological activities are not well-characterized, its structural similarity to other bioactive molecules suggests potential for further investigation. A thorough understanding of its synthesis, potential activities, and safety profile, as detailed in this guide, is crucial for its effective and safe utilization in the advancement of pharmaceutical research and development.

References

-

PubChem. This compound. [Link]

-

Chinese Journal of Modern Applied Pharmacy. Improved Synthesis of Dapoxetine Hydrochloride. [Link]

-

Chemchart. This compound (18655-50-0). [Link]

-

FDER. This compound hydrochloride. [Link]

-

PubChem. (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol. [Link]

- Google Patents. CN103396320A - (S)

-

MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]

-

PubMed. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. [Link]

-

Patsnap. The preparation method of dapoxetine hydrochloride. [Link]

- Google Patents.

-

Wikipedia. Sibutramine. [Link]

- Google Patents. WO2008035358A2 - Process for preparing dapoxetine.

-

MDPI. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

-

ResearchGate. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. [Link]

-

Home Sunshine Pharma. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. [Link]

Sources

- 1. This compound | C9H12ClN | CID 6485772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. The preparation method of dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103396320A - (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate - Google Patents [patents.google.com]

- 5. CN104628584A - High-purity dapoxetine preparation method suitable for industrialization - Google Patents [patents.google.com]

- 6. Sibutramine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Potential Pharmacological Profile of 3-(4-Chlorophenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of 3-(4-Chlorophenyl)propan-1-amine, a molecule of significant interest in contemporary drug discovery. Based on a thorough examination of its structural characteristics and a comparative analysis with established monoamine reuptake inhibitors, we hypothesize that this compound is a promising candidate for investigation as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical framework, structure-activity relationships, and a complete suite of experimental protocols for the comprehensive characterization of this and similar molecules. Our objective is to furnish a robust, scientifically grounded roadmap for elucidating its mechanism of action, and pharmacokinetic and pharmacodynamic properties, thereby accelerating its potential translation into a therapeutic agent.

Introduction and Rationale

In the quest for novel therapeutics for neuropsychiatric disorders, the modulation of monoaminergic systems remains a cornerstone of medicinal chemistry. The compound this compound presents a compelling structural scaffold that warrants in-depth pharmacological investigation. Its core structure, a phenylpropanamine, is a well-established pharmacophore in numerous centrally acting agents. The strategic placement of a chlorine atom on the phenyl ring is a common modification known to influence the potency and selectivity of interaction with monoamine transporters.

Monoamine reuptake inhibitors are a critical class of drugs for treating a range of psychiatric conditions.[1] This guide will operate on the central hypothesis that this compound possesses the structural requisites to function as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). SNDRIs offer the potential for broader efficacy and a more rapid onset of action compared to more selective agents by simultaneously elevating the synaptic concentrations of all three key monoamines: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2]

This document will provide the theoretical underpinning for this hypothesis, grounded in established structure-activity relationships, and will detail the essential experimental workflows required to rigorously test this hypothesis and fully characterize the pharmacological profile of this compound.

Physicochemical Properties and Structure-Activity Relationship (SAR) Analysis

A foundational understanding of a compound's physical and chemical properties is paramount in predicting its biological activity and guiding its experimental evaluation.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₂ClN | |

| Molecular Weight | 169.65 g/mol | |

| CAS Number | 18655-50-0 | |

| Predicted LogP | 2.5 - 3.0 | (Calculated) |

| pKa (amine) | 9.5 - 10.5 | (Estimated) |

Structural Rationale for Monoamine Transporter Interaction

The propanamine scaffold is a recurring motif in compounds targeting monoamine transporters. The distance between the aromatic ring and the terminal amine is a critical determinant of affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). For many phenylalkylamines, this spatial relationship is optimal for interaction with the binding pockets of these transporters.[3]

The presence of a halogen, in this case, chlorine, at the 4-position of the phenyl ring is a key feature. Halogenation at this position is a well-documented strategy in medicinal chemistry to enhance binding affinity for monoamine transporters. For instance, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers, the 4'-chloro substituted compound demonstrated high affinity for the dopamine transporter.[4] This suggests that the electron-withdrawing nature and steric bulk of the chlorine atom may facilitate favorable interactions within the transporter's binding site.

Based on these structural considerations, we can logically infer that this compound is a strong candidate for investigation as a monoamine reuptake inhibitor. The subsequent sections will detail the experimental procedures to validate this hypothesis.

Experimental Characterization Workflow

A systematic and multi-tiered approach is essential for the comprehensive pharmacological characterization of a novel compound. The following workflow is designed to first establish the primary molecular targets and then to elucidate the functional consequences of target engagement, both in vitro and in vivo.

In Vitro Primary Target Identification: Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine its affinity for the hypothesized molecular targets. Competitive radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of a compound's ability to displace a known high-affinity radioligand from its binding site on the transporter.[5]

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT).

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Source: Commercially available cell lines stably expressing hSERT, hNET, or hDAT (e.g., HEK293 or CHO cells), or rodent brain tissue homogenates (e.g., striatum for DAT, cortex for NET, and brainstem for SERT).

-

Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

-

Centrifuge the homogenate at 1,000 x g to remove debris, then centrifuge the supernatant at 20,000 x g to pellet the membranes.[6]

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).[7]

-

Test Compound: Membrane preparation + radioligand + varying concentrations of this compound.

-

Radioligands:

-

hSERT: [³H]Citalopram or [³H]Paroxetine

-

hNET: [³H]Nisoxetine or [³H]Mazindol

-

hDAT: [³H]WIN 35,428 or [³H]GBR12935

-

-

-

Incubation:

-

Incubate the plates at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes).[6]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

In Vitro Functional Activity: Neurotransmitter Uptake Assays

While binding assays confirm affinity, they do not reveal whether a compound is an inhibitor, substrate, or inducer of transporter activity. Neurotransmitter uptake assays using synaptosomes provide a functional measure of a compound's effect on transporter-mediated uptake of neurotransmitters.[8] Synaptosomes are resealed nerve terminals that contain all the necessary machinery for neurotransmitter uptake and release.[9]

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of serotonin, norepinephrine, and dopamine into rodent brain synaptosomes.

Experimental Protocol: Synaptosome-based Neurotransmitter Uptake Assay

-

Preparation of Synaptosomes:

-

Rapidly dissect specific brain regions from rodents (e.g., striatum for dopamine, cortex for norepinephrine, and brainstem or hippocampus for serotonin).

-

Homogenize the tissue in ice-cold sucrose buffer (e.g., 0.32 M sucrose with 5 mM HEPES, pH 7.4).[10]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 12,500 - 16,000 x g) to pellet the crude synaptosomal fraction.[10][11]

-

Gently resuspend the synaptosomal pellet in a physiological assay buffer (e.g., Krebs-Ringer-HEPES buffer).[10]

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or a reference inhibitor for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of a low concentration of radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a higher concentration of the corresponding unlabeled neurotransmitter.

-

Allow the uptake to proceed for a short period (typically 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor or by conducting the assay at 0-4°C.

-

-

Quantification and Data Analysis:

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Pharmacodynamic and Pharmacokinetic Profiling

Following successful in vitro characterization, the next critical phase is to evaluate the compound's effects in a living system. This involves assessing its pharmacokinetic properties and its impact on behavior in relevant animal models.

Pharmacokinetic (ADME) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting in vivo data and for predicting its potential clinical utility. For a CNS-active compound, brain penetration is a key parameter.

Key Pharmacokinetic Parameters to Assess:

-

Bioavailability: The fraction of an administered dose that reaches systemic circulation.

-

Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.

-

Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s).

-

Half-life (t½): The time it takes for the concentration of the compound in the body to be reduced by half.

-

Brain-to-Plasma Ratio: The relative concentration of the compound in the brain versus the plasma, indicating its ability to cross the blood-brain barrier.

These parameters are typically determined by administering the compound to rodents via relevant routes (e.g., intravenous, oral, intraperitoneal) and measuring its concentration in plasma and brain tissue over time using techniques such as LC-MS/MS. Monoamine reuptake inhibitors can sometimes interfere with the pharmacokinetics of other drugs, a factor to consider in these studies.[12]

In Vivo Behavioral Models

Based on the hypothesized SNDRI mechanism, this compound is predicted to have antidepressant- and/or anxiolytic-like effects. A battery of well-validated behavioral models in rodents can be used to test these hypotheses.[13]

Commonly Used Behavioral Models for Antidepressant-like Activity:

-

Forced Swim Test (FST): This is a widely used screening test where rodents are placed in an inescapable cylinder of water.[14] The duration of immobility is measured, and antidepressant compounds are known to decrease this immobility time, reflecting a more active coping strategy.[15]

-

Tail Suspension Test (TST): Similar to the FST, this test involves suspending mice by their tails.[16] The duration of immobility is a measure of behavioral despair, which is reduced by antidepressant treatment.[15]

-

Chronic Unpredictable Mild Stress (CUMS): This is a more etiologically valid model where animals are exposed to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia (a core symptom of depression).[14] Anhedonia is typically measured by a decrease in the consumption of a sucrose solution. Effective antidepressants can reverse this stress-induced anhedonia.

Data Synthesis and Interpretation

The culmination of these studies will provide a comprehensive pharmacological profile of this compound.

| Assay | Key Parameters | Interpretation |

| Radioligand Binding | Ki (nM) for hSERT, hNET, hDAT | Quantifies the affinity of the compound for each transporter. A low Ki indicates high affinity. |

| Neurotransmitter Uptake | IC50 (nM) for 5-HT, NE, DA | Measures the functional potency of the compound to inhibit transporter activity. |

| Pharmacokinetics | Bioavailability, t½, Brain/Plasma Ratio | Determines the drug-like properties of the compound and its ability to reach the CNS. |

| Behavioral Models | ED50 (mg/kg) | The dose of the compound that produces a half-maximal effect in a given behavioral test. |

By comparing the Ki and IC50 values for the three monoamine transporters, the selectivity profile of the compound can be determined. For example, a compound with similar Ki values for SERT, NET, and DAT would be classified as a non-selective SNDRI. The in vivo data will then provide crucial information on whether the in vitro activity translates into the desired behavioral effects at tolerated doses.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a monoamine reuptake inhibitor, with a high probability of interacting with SERT, NET, and DAT. The experimental framework detailed in this guide provides a rigorous and systematic pathway for the comprehensive pharmacological characterization of this promising molecule. The successful execution of these studies will not only elucidate the specific mechanism of action of this compound but will also provide the critical data necessary to support its further development as a potential therapeutic agent for neuropsychiatric disorders. Future work may also involve lead optimization based on the initial findings to improve potency, selectivity, and pharmacokinetic properties.

References

-

Uptake and release of neurotransmitters. [Link]

-

Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. [Link]

-

AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION. [Link]

-

Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]

-

Rodent models of treatment-resistant depression. [Link]

-

Systematic Review on Antidepressant Models. [Link]

-

Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. [Link]

-

Animal Models of Depression: Molecular Perspectives. [Link]

-

Monoamine uptake inhibitors alter cocaine pharmacokinetics. [Link]

-

Striatal Synaptosomes Preparation from Mouse Brain. [Link]

-

Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. [Link]

-

Synaptosomes. [Link]

-

Pharmacokinetic-pharmacodynamic relationship of the selective serotonin reuptake inhibitors. [Link]

-

Pharmacokinetics of monoamine oxidase inhibitors. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Assay Protocol Book. [Link]

-

Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. [Link]

-

Monoamine reuptake inhibitor. [Link]

-

Radioligand binding methods: practical guide and tips. [Link]

-

Monoamine reuptake inhibitors: Highlights of recent research developments. [Link]

-

Discovery and Development of Monoamine Transporter Ligands. [Link]

-

Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

Sources

- 1. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 11. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Monoamine uptake inhibitors alter cocaine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Propanamine Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The substituted propanamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), pharmacological applications, and analytical characterization of substituted propanamine derivatives. By elucidating the causal relationships behind experimental choices and providing detailed, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to innovate within this important chemical space. We will delve into the molecular mechanisms that underpin the diverse biological activities of these compounds, from their established role as selective serotonin reuptake inhibitors (SSRIs) to their emerging potential as potent anticancer agents. This guide is designed to be a self-validating resource, with each key claim and protocol grounded in authoritative scientific literature.

Introduction: The Propanamine Scaffold - A Privileged Structure in Medicinal Chemistry

The propanamine backbone, a three-carbon chain with a terminal amino group, is a fundamental structural motif in a vast number of biologically active molecules. Its simple, flexible nature allows for a high degree of chemical modification, enabling the precise tuning of physicochemical properties and biological activity. The versatility of the propanamine scaffold is evident in its presence in a wide range of approved drugs and clinical candidates.